molecular formula C8H7F2NO B14021336 (Z)-1-(2,4-difluorophenyl)-N-methoxymethanimine

(Z)-1-(2,4-difluorophenyl)-N-methoxymethanimine

Cat. No.: B14021336
M. Wt: 171.14 g/mol
InChI Key: DKGPHRYZMVRUOP-WZUFQYTHSA-N
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Description

(Z)-1-(2,4-difluorophenyl)-N-methoxymethanimine is a chemical compound characterized by the presence of a difluorophenyl group and a methoxymethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2,4-difluorophenyl)-N-methoxymethanimine typically involves the reaction of 2,4-difluoroaniline with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired product by the addition of methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(2,4-difluorophenyl)-N-methoxymethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(Z)-1-(2,4-difluorophenyl)-N-methoxymethanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-1-(2,4-difluorophenyl)-N-methoxymethanimine involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the methoxymethanimine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(2,4-difluorophenyl)-N-methoxymethanimine
  • (Z)-1-(2,4-difluorophenyl)-N-methoxymethanamine
  • (Z)-1-(2,4-difluorophenyl)-N-methoxymethanone

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

(Z)-1-(2,4-difluorophenyl)-N-methoxymethanimine

InChI

InChI=1S/C8H7F2NO/c1-12-11-5-6-2-3-7(9)4-8(6)10/h2-5H,1H3/b11-5-

InChI Key

DKGPHRYZMVRUOP-WZUFQYTHSA-N

Isomeric SMILES

CO/N=C\C1=C(C=C(C=C1)F)F

Canonical SMILES

CON=CC1=C(C=C(C=C1)F)F

Origin of Product

United States

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